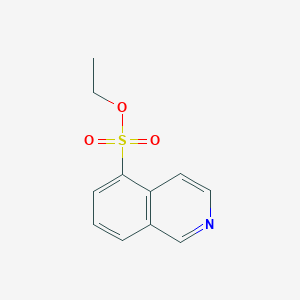

Ethyl isoquinoline-5-sulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl isoquinoline-5-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-2-15-16(13,14)11-5-3-4-9-8-12-7-6-10(9)11/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKJMBWADIRIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)C1=CC=CC2=C1C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201273652 | |

| Record name | 5-Isoquinolinesulfonic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044706-58-1 | |

| Record name | 5-Isoquinolinesulfonic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044706-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isoquinolinesulfonic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Ethyl Isoquinoline 5 Sulfonate

2 Derivatization from Related Aromatic Sulfonic Acids

While the direct sulfonation of isoquinoline (B145761) is the most common route to isoquinoline-5-sulfonic acid, alternative pathways to its activated sulfonyl chloride intermediate have been developed from different starting materials. These methods provide alternative strategies when isoquinoline itself is not the desired starting point.

One such method begins with 5-aminoisoquinoline. This compound undergoes a diazotization reaction with sodium nitrite (B80452) in concentrated hydrochloric acid. google.com The resulting diazonium salt is then treated with sulfur dioxide in an acetic acid solvent in the presence of a copper catalyst to yield isoquinoline-5-sulfonyl chloride. google.com

Another synthetic route utilizes 5-bromoisoquinoline (B27571) as the precursor. In this pathway, 5-bromoisoquinoline is first reacted with thiourea. The resulting S-isoquinoline isothiourea salt is then subjected to an oxidative chlorosulfonylation reaction to afford the desired isoquinoline-5-sulfonyl chloride. google.com

Optimization of Reaction Conditions for Research Scale Synthesis

Optimizing the synthesis of ethyl isoquinoline-5-sulfonate on a research scale involves careful consideration of each reaction step to maximize yield and purity while ensuring operational simplicity.

Choice of Esterification Strategy : The most critical decision is between direct esterification and the activated intermediate route. The sulfonyl chloride pathway is generally preferred for its higher efficiency and more reliable outcomes, avoiding the harsh, anhydrous conditions and difficult equilibrium of direct esterification. google.comwikipedia.org

Sulfonation Conditions : For the synthesis of the isoquinoline-5-sulfonic acid precursor, optimization would involve adjusting the concentration of oleum, reaction temperature, and time. While sulfonation at the 5-position is favored, careful control of temperature can minimize the formation of other isomers or di-sulfonated byproducts. tutorsglobe.comgcwgandhinagar.com

Sulfonyl Chloride Formation : When preparing isoquinoline-5-sulfonyl chloride, the molar ratio of thionyl chloride to the sulfonic acid, the amount of DMF catalyst, and the reaction temperature and time are key parameters. chemicalbook.com Ensuring the complete removal of excess thionyl chloride after the reaction is crucial, as it is volatile and corrosive. chemicalbook.com

Final Esterification Step : In the reaction between isoquinoline-5-sulfonyl chloride and ethanol (B145695), optimization would focus on the solvent, temperature, and the use of an acid scavenger (like a non-nucleophilic base, e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, which can drive the reaction to completion. The molar ratio of ethanol to the sulfonyl chloride should also be considered; using an excess of ethanol can help ensure full conversion of the sulfonyl chloride. google.comacs.org

By systematically adjusting these parameters, as informed by general principles of esterification and sulfonation reactions, a robust and efficient synthesis of this compound can be achieved on a laboratory scale. acs.orgresearchgate.net

Isolation and Purification Techniques for Synthetic Intermediates and Final Compound

The isolation and purification of the synthetic intermediates and the final product, this compound, are critical for obtaining a compound of high purity. The techniques employed are tailored to the physical and chemical properties of each compound in the synthetic sequence.

For the intermediate isoquinoline-5-sulfonic acid , which is often produced in a highly acidic medium, the initial isolation involves precipitation by quenching the reaction mixture in ice-water thieme-connect.de. Due to its polar nature, recrystallization from aqueous solutions is a primary method of purification. Ion-exchange chromatography can also be an effective technique for removing inorganic salts and other impurities google.comreddit.com.

The purification of isoquinoline-5-sulfonyl chloride requires anhydrous conditions due to its susceptibility to hydrolysis back to the sulfonic acid. After the reaction, the crude product can be isolated by extraction with a suitable organic solvent, such as dichloromethane (B109758) google.com. Purification is often achieved through flash column chromatography on silica (B1680970) gel, using a non-polar eluent system to minimize decomposition on the stationary phase researchgate.netnih.gov. Recrystallization from a non-protic solvent is another viable method for obtaining highly pure sulfonyl chloride.

The final product, This compound , can be purified using a combination of techniques. After the esterification reaction, an aqueous workup is typically performed to remove any remaining water-soluble impurities and the base used to scavenge HCl. This involves washing the organic layer containing the product with water and brine. The crude ester can then be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate (B1210297) mdpi.comlibretexts.org. The choice of solvent depends on the solubility profile of the ester. For more challenging purifications, column chromatography on silica gel is a reliable method sielc.comnih.gov. The progress of the purification can be monitored by thin-layer chromatography (TLC).

The following interactive data tables summarize the purification techniques for the key compounds in the synthesis of this compound.

Table 1: Purification Techniques for Synthetic Intermediates

| Compound | Purification Method | Key Considerations |

| Isoquinoline-5-sulfonic acid | Recrystallization | Use of aqueous solvents. |

| Ion-Exchange Chromatography | Effective for salt removal. google.comreddit.com | |

| Isoquinoline-5-sulfonyl chloride | Flash Column Chromatography | Must be performed under anhydrous conditions. researchgate.netnih.gov |

| Recrystallization | Use of non-protic solvents. | |

| Extraction and Washing | To remove acid and water-soluble byproducts. google.com |

Table 2: Purification Techniques for this compound

| Purification Method | Description |

| Aqueous Workup | Washing the crude product with water and brine to remove inorganic impurities. |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals. mdpi.comlibretexts.orglibretexts.org |

| Column Chromatography | Separating the product from impurities by passing it through a column packed with a stationary phase like silica gel. sielc.comnih.gov |

| Thin-Layer Chromatography (TLC) | Used to monitor the purity of fractions collected during column chromatography. |

Advanced Analytical Methodologies for the Characterization and Quantification of Ethyl Isoquinoline 5 Sulfonate

Chromatographic Separation Techniques in Research Settings

Chromatography is fundamental to the separation of ethyl isoquinoline-5-sulfonate from impurities and other components. The choice of technique depends on the specific analytical goal, such as purity assessment or quantification.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile compounds like this compound. Method development focuses on achieving optimal separation of the main compound from any potential process-related impurities or degradation products.

A typical reversed-phase HPLC method is often the starting point. The separation is influenced by several factors, including the choice of stationary phase, mobile phase composition, and detector settings. researchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently employed to ensure the efficient elution of all compounds with varying polarities. nih.gov For instance, a gradient might start with a higher percentage of aqueous buffer and gradually increase the proportion of an organic solvent like acetonitrile. nih.gov The selection of a C8 or C18 alkyl-chain bonded silica (B1680970) column is common for the separation of aromatic sulfonates. researchgate.net Detection is typically achieved using a UV detector, set at a wavelength where the isoquinoline (B145761) chromophore exhibits strong absorbance, such as 254 nm.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C8, 4.6 x 100 mm, 3 µm | Provides good retention and peak shape for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for mass spectrometry and controls pH. |

| Mobile Phase B | Acetonitrile | Common organic modifier for eluting retained compounds. |

| Gradient Elution | Start at 5% B, linear increase to 95% B over 15 minutes | Separates compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Column Temperature | 35 °C | Improves peak shape and reproducibility. nih.gov |

| Injection Volume | 5 µL | A small volume to prevent column overloading. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance across a range of wavelengths (e.g., 220-400 nm). |

| Primary Wavelength | ~254 nm | Corresponds to a high absorbance region for the isoquinoline ring system. |

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for purity analysis. nih.govelsevierpure.com It is particularly advantageous due to its high resolution, rapid analysis times, and minimal consumption of reagents and samples. nih.gov In CE, separation occurs in a narrow capillary based on the analyte's charge-to-size ratio when an electric field is applied.

For a charged compound like this compound, Capillary Zone Electrophoresis (CZE) is the most direct mode. nih.gov Method development involves optimizing the background electrolyte (BGE) pH, buffer concentration, applied voltage, and capillary temperature. nih.gov Additives, such as cyclodextrins, can be incorporated into the BGE to enhance the separation of closely related impurities or isomers by forming transient inclusion complexes. nih.gov

Table 2: Representative Capillary Electrophoresis (CZE) Conditions

| Parameter | Condition | Purpose |

| Capillary | Fused Silica, 50 µm i.d., 60 cm total length | Standard capillary providing efficient heat dissipation. |

| Background Electrolyte (BGE) | 50 mM Phosphate Buffer, pH 2.5 | Low pH ensures the sulfonate group is ionized and minimizes wall interactions. |

| Voltage | 25 kV (Positive Polarity) | Driving force for electrophoretic separation. nih.gov |

| Temperature | 25 °C | Ensures reproducible migration times. nih.gov |

| Injection | Hydrodynamic (50 mbar for 5 s) | Introduces a small, precise plug of the sample. |

| Detection | Diode Array Detector (DAD) at 220 nm | Monitors the absorbance of the isoquinoline moiety. |

Direct analysis of this compound by Gas Chromatography (GC) is not feasible. The compound's salt-like nature and the presence of the polar sulfonate group make it non-volatile and thermally labile. It would decompose at the high temperatures required for GC analysis rather than vaporize.

Therefore, for a GC-based method to be considered, the compound must first be converted into a more volatile and thermally stable derivative. This derivatization step would target the sulfonate functional group. A potential, though complex, approach could involve a desulfonation reaction followed by derivatization of the resulting isoquinoline, or a chemical reaction that converts the sulfonic acid ester into a less polar, more volatile functional group. However, such derivatization methods are often complex, may not proceed to completion, and can introduce analytical artifacts. Given the suitability of HPLC and CE, GC is generally not a preferred method for this class of compounds.

Spectrometric Identification and Structural Elucidation in Research

Spectrometric techniques are indispensable for confirming the identity of this compound and elucidating the structures of any unknown impurities.

High-Resolution Mass Spectrometry (HRMS), often coupled with a liquid chromatography system (LC-HRMS), is a powerful tool for identifying potential impurities. nih.gov HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of the parent compound and any related substances. nih.gov This is critical for proposing the structures of process impurities (e.g., starting materials, by-products) or degradation products.

By comparing the accurate masses of ions detected in a sample to a database of potential impurities, researchers can tentatively identify them. For example, impurities could arise from incomplete reaction of starting materials or side reactions. Advanced fragmentation techniques, such as tandem MS (MS/MS), can then be used to further confirm the proposed structures by breaking the molecules apart and analyzing the resulting fragment ions. sciex.com

Table 3: Potential Impurities and Their Identification by HRMS

| Potential Impurity | Structure | Theoretical Monoisotopic Mass (m/z) [M+H]⁺ | Rationale for Presence |

| This compound | C₁₁H₁₁NO₃S | 238.0532 | Target Compound |

| Isoquinoline-5-sulfonic acid | C₉H₇NO₃S | 210.0220 | Hydrolysis of the ethyl ester. |

| 1-Chloroisoquinoline-5-sulfonic acid | C₉H₆ClNO₃S | 243.9830 | Unreacted chlorosulfonated intermediate. |

| Isoquinoline | C₉H₇N | 130.0651 | Potential starting material or degradation product. |

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural confirmation of this compound. ¹H (proton) and ¹³C (carbon-13) NMR analyses provide detailed information about the molecular framework, confirming the connectivity of atoms and the specific arrangement of functional groups.

In the ¹H NMR spectrum, the ethyl group would be identified by a characteristic triplet and quartet pattern. The protons on the isoquinoline ring would appear as a series of doublets and multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants being unique to the 5-sulfonate substitution pattern. The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule, including those of the ethyl group and the nine carbons of the isoquinoline core. This comprehensive structural fingerprint is essential for unequivocally verifying the identity of the synthesized compound.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | ~1.3 - 1.5 | Triplet | -CH₃ of the ethyl group |

| ~4.3 - 4.5 | Quartet | -CH₂- of the ethyl group | |

| ~7.5 - 9.5 | Multiplets/Doublets | Aromatic protons on the isoquinoline ring | |

| ¹³C NMR | ~14 - 16 | Single Peak | -CH₃ of the ethyl group |

| ~65 - 67 | Single Peak | -CH₂- of the ethyl group | |

| ~120 - 155 | Multiple Peaks | Carbons of the isoquinoline aromatic system |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Analytical Research

Spectroscopic methods are indispensable tools in the structural elucidation of organic compounds. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic systems within a molecule, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. For this compound, the IR spectrum is expected to display a unique pattern of absorption bands characteristic of its structural components: the isoquinoline ring, the ethyl group, and the sulfonate ester moiety. While a specific, experimentally-derived spectrum for this exact compound is not widely published, the expected absorption regions can be predicted based on known data for these functional groups. docbrown.infodocbrown.info

Key expected vibrations include C=O stretching from the ester group, S=O stretching from the sulfonate, and various C-H and C=C vibrations from the aromatic isoquinoline ring and the ethyl chain. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which provides a unique and complex pattern of absorptions that can be used to confirm the identity of the compound. docbrown.info

Table 1: Expected Characteristic IR Absorption Bands for this compound This table is illustrative and based on characteristic functional group frequencies.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Ring (Isoquinoline) | C-H Stretch | 3100 - 3000 |

| Aromatic Ring (Isoquinoline) | C=C Stretch | 1600 - 1450 |

| Alkane (Ethyl group) | C-H Stretch | 2980 - 2850 |

| Sulfonate (R-SO₂-OR') | S=O Asymmetric Stretch | 1370 - 1335 |

| Sulfonate (R-SO₂-OR') | S=O Symmetric Stretch | 1190 - 1160 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. This technique is particularly useful for analyzing compounds containing chromophores, such as the aromatic isoquinoline ring system in this compound. The fused aromatic rings are expected to produce strong absorption bands in the UV region, typically resulting from π→π* electronic transitions. The position and intensity of the absorption maximum (λmax) can be influenced by the solvent and the presence of substituent groups on the ring. The sulfonate group, being an auxochrome, can potentially shift the absorption wavelength. This technique is often used for quantitative analysis due to the direct relationship between absorbance and concentration as described by the Beer-Lambert law.

Method Validation Parameters for Analytical Research Procedures

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. It is a requirement for regulatory compliance and ensures the integrity of analytical data. iosrphr.orgallfordrugs.com The validation process evaluates several key performance characteristics as outlined by the International Council for Harmonisation (ICH). demarcheiso17025.com

Specificity and Selectivity in Complex Matrices

Specificity is the ability of an analytical method to produce a signal that is unequivocally attributable to the analyte of interest. Selectivity refers to the method's ability to differentiate and quantify the analyte in the presence of other components, such as impurities, degradation products, or matrix components. allfordrugs.com

In the analysis of this compound, especially within a pharmaceutical formulation or a biological sample, specificity is crucial. High-Performance Liquid Chromatography (HPLC) is a commonly used technique to achieve this. By selecting an appropriate column and mobile phase, a chromatographic method can be developed to separate this compound from any potential interfering substances. The use of a photodiode array (PDA) detector can further enhance specificity by allowing for the comparison of the UV spectrum of the analyte peak with that of a pure reference standard. For ultimate selectivity, coupling liquid chromatography with mass spectrometry (LC-MS) allows for the differentiation of compounds based on their mass-to-charge ratio, providing a very high degree of confidence in identification. nih.gov

Linearity and Range Determination

Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentration limits for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision. demarcheiso17025.com

To determine linearity, a series of at least five standard solutions of varying concentrations are prepared and analyzed. The instrument's response is then plotted against the concentration of the analyte, and a linear regression analysis is performed. A common acceptance criterion for linearity is a correlation coefficient (r²) of 0.999 or greater. demarcheiso17025.comnih.gov

Table 2: Illustrative Linearity Data for an Analytical Method This table presents a hypothetical example of linearity data.

| Concentration (µg/mL) | Instrument Response (Peak Area) |

|---|---|

| 5.0 | 150,500 |

| 10.0 | 301,000 |

| 25.0 | 752,500 |

| 50.0 | 1,503,000 |

| 100.0 | 3,005,000 |

| Regression Analysis | Result |

| Correlation Coefficient (r²) | 0.9999 |

Accuracy and Precision Assessments

Accuracy is a measure of the closeness of the experimental value to the true or accepted value. It is typically determined by performing recovery studies. This involves adding a known amount of the analyte (spiking) to a blank matrix at multiple concentration levels (e.g., three levels covering the specified range). The samples are then analyzed, and the percentage of the analyte recovered is calculated. For many pharmaceutical analyses, recovery values between 98% and 102% are desired, although wider ranges such as 90% to 110% can be acceptable depending on the sample matrix. researchgate.net

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained over a short interval of time by the same analyst using the same equipment.

Intermediate Precision (Inter-day precision): The precision obtained under varying conditions, such as on different days, with different analysts, or on different equipment. researchgate.net

Table 3: Example of Accuracy and Precision Assessment Data This table is a representative example and does not reflect actual experimental data for the named compound.

| Spiked Level | Theoretical Conc. (µg/mL) | N | Mean Measured Conc. (µg/mL) | Mean Recovery (%) | RSD (%) (Repeatability) |

|---|---|---|---|---|---|

| 80% | 40.0 | 6 | 39.8 | 99.5 | 0.65 |

| 100% | 50.0 | 6 | 50.3 | 100.6 | 0.45 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. fstjournal.com.br

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. fstjournal.com.br This is a critical parameter for the analysis of impurities or trace contaminants.

Several methods exist for estimating LOD and LOQ. A common approach is based on the signal-to-noise (S/N) ratio, where an S/N ratio of 3:1 is typically used for LOD and 10:1 for LOQ. Another method involves using the standard deviation of the response and the slope of the calibration curve obtained from the linearity study. iosrphr.org For trace analysis of related sulfonate esters using highly sensitive techniques like GC-MS/MS, LOQ values in the range of 0.10–1.05 ng/mL have been reported, demonstrating the high sensitivity that can be achieved with modern instrumentation. nih.gov

Table 4: Common Approaches for LOD and LOQ Estimation

| Parameter | Method | Description / Formula |

|---|---|---|

| LOD | Signal-to-Noise Ratio | The analyte concentration that results in a signal height three times the noise level. |

| LOD | Standard Deviation of Response and Slope | LOD = (3.3 * σ) / S |

| LOQ | Signal-to-Noise Ratio | The analyte concentration that results in a signal height ten times the noise level. |

| LOQ | Standard Deviation of Response and Slope | LOQ = (10 * σ) / S |

σ = Standard deviation of the y-intercepts of regression lines; S = Slope of the calibration curve

Role of Ethyl Isoquinoline 5 Sulfonate in Pharmaceutical Quality Control and Impurity Research

Identification and Profiling of Related Substances in Drug Substances

In the synthesis of active pharmaceutical ingredients (APIs), particularly those containing an isoquinoline (B145761) sulfonamide moiety, Ethyl isoquinoline-5-sulfonate could theoretically arise as a process-related impurity or a degradation product. Sulfonate esters, as a class, are recognized as potential genotoxic impurities (PGIs) because they can act as alkylating agents. shimadzu.com Their formation can occur from the reaction of a sulfonic acid with an alcohol, such as ethanol (B145695), which may be used as a solvent or be present as a reagent. drugbank.com

The identification and profiling of such related substances are critical for ensuring the safety and efficacy of the final drug product. Regulatory bodies like the FDA and EMA have stringent requirements for the control of potentially genotoxic impurities. drugbank.com The process of identifying a substance like this compound would involve:

Chromatographic Analysis: High-performance liquid chromatography (HPLC) is a primary technique for separating impurities from the API. drugbank.com A stability-indicating HPLC method would be developed to resolve the API from all its potential impurities, including sulfonate esters. medcraveonline.com

Mass Spectrometry (MS): Once separated, mass spectrometry, often coupled with HPLC (LC-MS), is used to identify the impurity based on its mass-to-charge ratio. This allows for the confirmation of the molecular weight of this compound, which is 237.27 g/mol . axios-research.com

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to elucidate the definitive structure of the isolated impurity, confirming it as this compound.

The profiling of related substances involves quantifying their levels in the drug substance to ensure they are below established safety thresholds.

Table 1: Potential Analytical Techniques for Identification and Quantification

| Technique | Purpose |

|---|---|

| HPLC/UHPLC | Separation of the impurity from the API and other related substances. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. |

| Tandem MS (MS/MS) | Structural elucidation through fragmentation patterns. |

| NMR Spectroscopy | Definitive structural confirmation. |

Development of Analytical Reference Standards for Impurity Management

The accurate quantification of any impurity relies on the availability of a highly purified analytical reference standard of that impurity. scbt.com For this compound, if it were identified as a significant impurity in a drug substance, a reference standard would be essential for several reasons:

Method Validation: To validate the analytical method used for impurity testing, ensuring its accuracy, precision, linearity, and sensitivity.

Routine Quality Control: To serve as a calibrator in the routine analysis of batches of the drug substance, allowing for the precise quantification of the impurity.

Limit of Detection (LOD) and Limit of Quantification (LOQ): To determine the lowest concentration of the impurity that can be reliably detected and quantified by the analytical method.

The development of such a reference standard involves the chemical synthesis of this compound, followed by rigorous purification to achieve a very high degree of purity (typically >95%). studylib.net The characterization and certification of the reference standard would include comprehensive analysis by techniques such as those listed in Table 1, along with a certificate of analysis detailing its identity, purity, and other relevant properties.

Table 2: Characteristics of an Analytical Reference Standard

| Parameter | Description |

|---|---|

| Identity | Confirmed by techniques like NMR, MS, and IR spectroscopy. |

| Purity | Determined by HPLC, GC, or other appropriate methods, often expressed as a percentage. |

| Potency | The concentration of the substance in the reference material. |

| Moisture Content | Determined by methods like Karl Fischer titration. |

| Residual Solvents | Quantified by GC. |

Application in Forced Degradation Studies for Stability Indicating Methods

Forced degradation, or stress testing, is a critical component of developing stability-indicating analytical methods. medcraveonline.comthieme-connect.de These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation and generate potential degradation products. ajpsonline.com If this compound were a potential degradation product of an isoquinoline-based drug, its behavior under various stress conditions would be investigated.

The typical stress conditions include:

Acidic and Basic Hydrolysis: Heating the drug substance in acidic and basic solutions.

Oxidation: Exposing the drug to an oxidizing agent like hydrogen peroxide.

Thermal Degradation: Heating the solid drug substance.

Photodegradation: Exposing the drug to UV and visible light.

The knowledge gained from these studies would help in understanding the degradation pathways of the drug. For instance, if a drug containing an isoquinoline-5-sulfonamide (B1244767) group degrades in the presence of ethanol under acidic conditions, one might hypothesize the formation of this compound. The stability-indicating method must then be able to separate the intact drug from this and all other degradation products, demonstrating the method's specificity. nih.gov

Table 3: Typical Forced Degradation Conditions

| Stress Condition | Typical Reagents/Parameters | Potential Outcome for an Isoquinoline Sulfonamide in the presence of Ethanol |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, heat | Formation of this compound |

| Base Hydrolysis | 0.1 M NaOH, heat | Hydrolysis of the sulfonamide or ester |

| Oxidation | 3% H₂O₂, room temperature | Oxidation of the isoquinoline ring or other functional groups |

| Thermal | 60-80°C, solid state | Decomposition of the molecule |

Implications for Synthetic Route Development and Process Optimization

The potential for the formation of this compound as an impurity has significant implications for the development and optimization of the synthetic route for a related API. The principles of Quality by Design (QbD) mandate that the manufacturing process is designed to control the formation of impurities. studylib.net

If this compound is identified as a potential impurity, several process parameters would be scrutinized and controlled:

Solvent Selection: The use of ethanol as a solvent, especially in acidic conditions, would be carefully evaluated. Alternative solvents might be explored to prevent the esterification of any sulfonic acid intermediates or starting materials.

Control of Reagents: The purity of starting materials, such as isoquinoline-5-sulfonic acid, would be critical to ensure it is free from residual ethanol.

Reaction Conditions: Parameters like temperature, reaction time, and pH would be optimized to minimize the formation of the sulfonate ester. For example, neutralizing any excess sulfonic acid with a base can prevent ester formation.

Purification Steps: The manufacturing process would incorporate purification steps, such as crystallization or chromatography, specifically designed to remove this compound to an acceptable level.

Understanding the kinetics of the formation of such impurities can lead to a more robust and reliable manufacturing process, ensuring the consistent quality and safety of the drug substance.

Computational and Theoretical Studies on Isoquinoline 5 Sulfonate Esters

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of molecules like ethyl isoquinoline-5-sulfonate. While specific studies on the ethyl ester are not abundant in publicly available literature, extensive research on the parent isoquinoline (B145761) and related derivatives provides a solid foundation for understanding its characteristics.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the geometry of this compound. figshare.com These calculations would reveal key structural parameters. For the parent isoquinoline molecule, DFT studies have established its planar geometry and provided precise bond lengths and angles. researchgate.net For an this compound molecule, one would expect the isoquinoline ring system to be largely planar, with the sulfonate group and the ethyl chain adopting a low-energy conformation. The orientation of the ethyl group relative to the sulfonate moiety would be a key conformational variable, with staggered conformations generally being more stable.

The electronic structure of these compounds is significantly influenced by the electron-withdrawing nature of the sulfonate group and the aromatic isoquinoline ring. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. In isoquinoline derivatives, MEP plots typically show electron-rich regions (negative potential) around the nitrogen atom and the oxygen atoms of the sulfonate group, making them potential sites for electrophilic attack. sci-hub.senih.gov Conversely, electropositive regions are often located around the hydrogen atoms. sci-hub.se

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. sci-hub.se For the parent isoquinoline, the HOMO-LUMO gap has been calculated to be approximately 3.78 eV, indicating considerable stability. figshare.com The introduction of a sulfonate ester group at the 5-position would be expected to lower both the HOMO and LUMO energy levels due to its electron-withdrawing character.

Table 1: Calculated Electronic Properties of Isoquinoline

| Property | Value | Reference |

|---|---|---|

| Dipole Moment | 2.004 D | figshare.com |

| HOMO Energy | -5.581 eV | figshare.com |

| LUMO Energy | 1.801 eV | figshare.com |

| HOMO-LUMO Energy Gap | 3.78 eV | figshare.com |

| Electron Polarizability | 1.89 | figshare.com |

This data is for the parent isoquinoline molecule and serves as a baseline for understanding the electronic properties of its derivatives.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated using DFT. These calculations, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra. For the isoquinoline ring, characteristic stretching vibrations for C=C, C=N, and C-H bonds are well-defined. figshare.com In this compound, additional vibrational modes corresponding to the sulfonate group (S=O and S-O stretching) and the ethyl group (C-H and C-C stretching and bending) would be present. The S=O stretching vibrations are typically strong in the IR spectrum and appear in the region of 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. The predicted shifts for the isoquinoline portion of the molecule would be influenced by the position of the sulfonate group. The electron-withdrawing nature of the SO₂-O-Et group would lead to a downfield shift for the nearby protons and carbons, particularly H-4 and H-6. Predicted NMR data for complex isoquinoline-5-sulfonamides are available and can serve as a reference. drugbank.com

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Visible absorption spectra. The parent isoquinoline exhibits characteristic absorptions in the UV region. researchgate.net The conjugation of the sulfonate group with the isoquinoline ring system would likely result in shifts in these absorption maxima.

Table 2: Predicted Spectroscopic Data for a Related Isoquinoline Derivative

| Spectrum Type | Key Predicted Features | Reference Compound |

|---|---|---|

| ¹H NMR | Signals for isoquinoline protons, with downfield shifts for protons near the sulfonamide group. | N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide |

| ¹³C NMR | Signals for isoquinoline carbons and the side chain. | N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide |

Molecular Docking and Interaction Studies with Hypothetical Binding Sites (Excluding Clinical Relevance)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery, it can also be employed to study the potential interactions of a molecule with a hypothetical or model binding site, providing insights into its non-covalent interaction capabilities.

For a molecule like this compound, docking studies could be performed against a model protein cavity to explore its binding modes. The isoquinoline ring could participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues. The nitrogen atom of the isoquinoline ring and the oxygen atoms of the sulfonate group can act as hydrogen bond acceptors. These interactions are fundamental in molecular recognition processes.

In a hypothetical binding site containing both hydrophobic pockets and polar residues, it is conceivable that the isoquinoline moiety of this compound would orient itself within the hydrophobic region, while the sulfonate group would form hydrogen bonds with polar residues like arginine, lysine, or serine. The flexibility of the ethyl group would allow it to adopt a conformation that optimizes these interactions. Docking studies on other isoquinoline derivatives have shown the importance of these types of interactions in their binding affinity. nih.govresearchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. researchgate.netrsc.org This allows for the mapping of reaction pathways and the determination of activation energies.

Formation of this compound: A common method for the synthesis of sulfonate esters is the reaction of a sulfonyl chloride with an alcohol in the presence of a base. In the case of this compound, this would involve the reaction of isoquinoline-5-sulfonyl chloride with ethanol (B145695). Computational studies could model this reaction to determine the transition state structure and the role of the base (e.g., pyridine (B92270) or triethylamine). The mechanism likely involves a nucleophilic attack of the ethanol oxygen on the sulfur atom of the sulfonyl chloride, followed by deprotonation.

Reactions of Isoquinoline-5-sulfonate Esters: Sulfonate esters are known to be good leaving groups in nucleophilic substitution reactions. Computational studies could investigate the reactivity of the isoquinoline ring towards electrophilic or nucleophilic attack, as influenced by the C5-sulfonate group. For instance, the mechanism of electrophilic substitution (e.g., nitration or halogenation) on the isoquinoline ring could be modeled. The sulfonate group is deactivating and would direct incoming electrophiles to specific positions.

Furthermore, reactions involving the sulfonate ester itself, such as nucleophilic displacement of the sulfonate group, could be studied. The energy profile for the approach of a nucleophile to the carbon of the ethyl group (an Sₙ2 reaction) or to the sulfur atom could be calculated to predict the most likely reaction pathway. Recent research has highlighted the use of computational methods to understand complex reaction mechanisms in organic synthesis. researchgate.netrsc.org

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Pathways to Isoquinoline (B145761) Sulfonates

The synthesis of isoquinoline and its derivatives has traditionally been accomplished through established methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. pharmaguideline.comnih.govslideshare.net These methods typically involve the cyclization of substituted β-phenylethylamines or related structures. pharmaguideline.comnih.gov However, modern organic synthesis is continually seeking more efficient, versatile, and environmentally benign routes.

Future research could focus on developing novel catalytic systems for the direct C-H functionalization and sulfonation of the isoquinoline core. For instance, transition-metal-catalyzed reactions, which have shown promise in creating other substituted isoquinolines, could be adapted for the introduction of a sulfonate group at the C5 position. organic-chemistry.org An example of a modern synthetic approach involves the rhodium(III)-catalyzed C-H bond activation and cyclization of an in situ generated oxime with an internal alkyne to form the isoquinoline ring system. organic-chemistry.org

Another promising area is the development of one-pot syntheses that combine the formation of the isoquinoline skeleton with its subsequent functionalization. Microwave-assisted organic synthesis (MAOS) has already been shown to accelerate reactions like the Bischler-Napieralski and Pictet-Spengler, and could be explored for the rapid synthesis of isoquinoline sulfonates. nih.gov

A key precursor for obtaining ethyl isoquinoline-5-sulfonate is isoquinoline-5-sulfonyl chloride. A general and efficient method for preparing sulfonyl chlorides from thiols or disulfides utilizes hydrogen peroxide in the presence of zirconium tetrachloride, offering high yields and mild reaction conditions. organic-chemistry.org Adapting such modern methods for the synthesis of isoquinoline-5-sulfonyl chloride from the corresponding thiol would be a significant advancement. The subsequent esterification with ethanol (B145695) would yield the target compound. A patent has described the synthesis of isoquinoline-5-sulfonyl chloride hydrochloride from isoquinoline-5-sulfonic acid using thionyl chloride. google.com

| Synthetic Method | Description | Potential Advantage for Isoquinoline Sulfonates |

| Pomeranz-Fritsch Reaction | Acid-catalyzed reaction of a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) to form isoquinoline. wikipedia.org | Established route to the core isoquinoline structure. |

| Bischler-Napieralski Synthesis | Cyclization of an acylated β-phenylethylamine using a Lewis acid, followed by dehydrogenation to form the isoquinoline. pharmaguideline.com | Allows for substituted precursors, potentially incorporating the sulfonate precursor early. |

| Transition-Metal Catalysis | C-H functionalization/annulation of benzylamines or other precursors using catalysts like Ruthenium(II) or Rhodium(III). organic-chemistry.org | Offers direct and highly regioselective functionalization, potentially for direct sulfonation. |

| H₂O₂/ZrCl₄ Oxidation | Conversion of thiols and disulfides to their corresponding sulfonyl chlorides. organic-chemistry.org | A modern, efficient, and mild method for creating the key isoquinoline-5-sulfonyl chloride intermediate. |

Development of Advanced Analytical Techniques for Trace-Level Quantification

As with many synthetic compounds, the ability to detect and quantify this compound at trace levels is crucial for quality control, environmental monitoring, and metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and common technique for the analysis of aromatic compounds. A sensitive HPLC-UV method has been successfully developed for the trace-level quantification of similar compounds like ethyl p-toluenesulfonate, achieving a limit of detection (LOD) of 0.15 ppm. nih.gov This methodology provides a strong foundation for developing a specific assay for this compound.

Future research should aim to develop and validate a specific reversed-phase HPLC method for this compound. This would involve optimizing the mobile phase composition, selecting an appropriate column, and determining the optimal UV detection wavelength. For even greater sensitivity and selectivity, particularly in complex matrices like biological fluids or environmental samples, coupling liquid chromatography with mass spectrometry (LC-MS) would be the next logical step.

Furthermore, novel sample preparation techniques could enhance detection limits. A chitosan-assisted liquid-solid extraction method has been reported for the efficient extraction of isoquinoline alkaloids from natural sources, followed by analysis with microemulsion liquid chromatography. nih.gov Exploring such green and efficient extraction techniques could prove beneficial for isolating this compound from various media.

| Analytical Technique | Principle | Applicability for this compound |

| HPLC-UV | Separation based on polarity using a liquid chromatograph, with detection by UV absorbance. nih.gov | High potential for routine quantification and quality control. Method development would be straightforward. |

| LC-MS | Combines the separation power of HPLC with the mass-based detection of mass spectrometry. | Offers superior sensitivity and selectivity, ideal for trace-level detection in complex matrices. |

| Chitosan-Assisted Extraction | Utilizes chitosan (B1678972) for the liquid-solid extraction of analytes. nih.gov | A potential green and efficient sample preparation method to concentrate the analyte before instrumental analysis. |

Investigation of its Utility as a Building Block in Complex Chemical Synthesis

The isoquinoline nucleus is a privileged scaffold found in numerous biologically active compounds and functional materials. wikipedia.orgnumberanalytics.com Isoquinolines are used in the manufacturing of dyes, paints, and as corrosion inhibitors. wikipedia.org The sulfonate group in this compound is an interesting functional handle that can be used for further chemical modifications.

One area of investigation is the use of the sulfonate group as a leaving group in nucleophilic aromatic substitution reactions. This could allow for the introduction of a wide variety of nucleophiles (e.g., amines, thiols, cyanides) at the C5 position of the isoquinoline ring, opening pathways to novel libraries of substituted isoquinolines for drug discovery and materials science.

The ethyl sulfonate moiety also presents opportunities for its use as a reactive "warhead" or a directing group in more complex synthetic transformations. Its electronic properties could influence the reactivity of the isoquinoline ring system in reactions such as electrophilic substitution or metal-catalyzed cross-coupling. Research into the reactivity and synthetic applications of this specific functional group on the isoquinoline framework is a promising avenue for discovering new chemical entities.

Further Characterization of Degradation Pathways and By-products

Understanding the stability and degradation of this compound is essential for assessing its environmental fate and for ensuring the stability of any potential products derived from it. The parent isoquinoline molecule can be degraded under various conditions. For example, a synergistic system using diethylamine (B46881) and ferrate (Fe(VI)) has been shown to efficiently degrade isoquinoline in wastewater through oxidation by high-valent iron intermediates. nih.gov While isoquinoline itself is resistant to oxidation, it can undergo ring cleavage under vigorous conditions. pharmaguideline.com

Future research should focus on the specific degradation pathways of this compound under various environmental conditions, such as hydrolysis, photolysis, and microbial degradation. The primary point of cleavage could be the ester bond of the sulfonate group, yielding isoquinoline-5-sulfonic acid and ethanol. Alternatively, degradation could target the isoquinoline ring system itself.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for ethyl isoquinoline-5-sulfonate, and how can purity be rigorously characterized?

- Methodology :

- Synthetic Routes : Begin with classical sulfonation of the isoquinoline backbone using chlorosulfonic acid, followed by esterification with ethanol. Confirm intermediates via thin-layer chromatography (TLC) and adjust reaction conditions (e.g., temperature, catalyst) to optimize yield .

- Purity Analysis : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Validate purity with nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to detect residual solvents or unreacted starting materials .

- Reference Standards : Compare spectral data with literature values for known derivatives to ensure structural fidelity .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodology :

- Chromatography : Employ reverse-phase HPLC coupled with mass spectrometry (LC-MS) for sensitivity in biological samples. Use gradient elution (acetonitrile/water + 0.1% formic acid) to resolve the compound from matrix interferents .

- Calibration Curves : Prepare standard solutions in triplicate across a linear range (e.g., 1–100 µg/mL) and validate with R² > 0.98. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in modulating enzyme activity?

- Methodology :

- In Vitro Assays : Conduct enzyme inhibition assays (e.g., fluorescence-based kinetics) with purified targets (e.g., kinases, cytochrome P450 isoforms). Measure IC₅₀ values under varying pH and temperature conditions .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and identify key interactions (hydrogen bonds, hydrophobic pockets). Validate with mutagenesis studies on critical amino acid residues .

- Data Contradictions : If conflicting results arise (e.g., activation vs. inhibition), re-examine assay conditions (e.g., buffer composition, cofactors) and validate with orthogonal methods like surface plasmon resonance (SPR) .

Q. What strategies resolve discrepancies in reported solubility and stability profiles of this compound?

- Methodology :

- Stability Studies : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Identify degradation products via LC-MS/MS and propose degradation pathways (e.g., hydrolysis of the sulfonate ester) .

- Solubility Enhancement : Screen co-solvents (DMSO, PEG-400) or cyclodextrin complexes. Measure equilibrium solubility via shake-flask method and validate with differential scanning calorimetry (DSC) for polymorphic changes .

Q. How can in silico and in vitro models synergize to predict the pharmacokinetics of this compound?

- Methodology :

- ADME Prediction : Use software like GastroPlus to model absorption (logP, pKa) and hepatic metabolism. Cross-validate with Caco-2 cell permeability assays and microsomal stability tests (human liver microsomes + NADPH) .

- Metabolite Identification : Incubate the compound with hepatocytes and analyze metabolites via high-resolution MS (HRMS). Compare fragmentation patterns with synthetic standards .

Data Presentation and Analysis

Table 1 : Common Analytical Techniques for this compound Characterization

| Parameter | Technique | Conditions | Key Outputs |

|---|---|---|---|

| Purity | HPLC-UV | C18 column, 30:70 acetonitrile/water | Retention time, peak area (%) |

| Structural Confirmation | ¹H/¹³C NMR | DMSO-d₆, 400 MHz | Chemical shifts, coupling constants |

| Solubility | Shake-flask | Phosphate buffer (pH 7.4), 25°C | Concentration (µg/mL) |

| Enzyme Inhibition | Fluorescence assay | 10 mM ATP, 37°C | IC₅₀ (nM), Ki values |

Methodological Best Practices

- Experimental Replicability : Document reaction conditions (e.g., molar ratios, stirring rates) and instrumentation parameters (e.g., NMR pulse sequences) to enable replication .

- Bias Mitigation : Use blinded analysis for biological assays and randomize sample processing to reduce observer bias .

- Literature Synthesis : Prioritize peer-reviewed journals over preprint repositories. Cross-reference findings with structurally analogous sulfonates to identify trends or outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.